3,4-dimethoxy-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3,4-DIMETHOXY-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can then be further modified to produce the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,4-DIMETHOXY-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . It has been studied for its antiviral, anti-inflammatory, and anticancer properties .
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3,4-DIMETHOXY-N’~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE can be compared with other similar compounds, such as 4-HYDROXY-N’~1~-[2-OXO-1,2-DIHYDRO-3-QUINOLINYL]METHYLENE)BENZOHYDRAZIDE and 3-METHOXY-N’~1~-[2-OXO-1,2-DIHYDRO-3-QUINOLINYL]METHYLENE)BENZOHYDRAZIDE . These compounds share similar structural features but differ in their specific substituents, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-10-9-15(13-19(18)30-2)21(27)24-23-20-16-7-3-4-8-17(16)26(22(20)28)14-25-11-5-6-12-25/h3-4,7-10,13,28H,5-6,11-12,14H2,1-2H3 |
InChI Key |
AFUSKIBHHKJXSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCC4)O)OC |
Origin of Product |
United States |
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